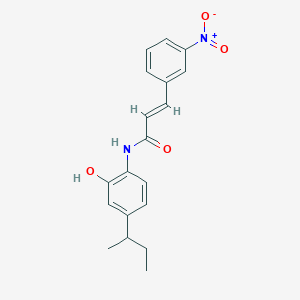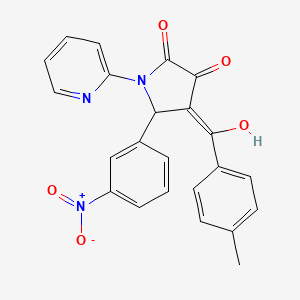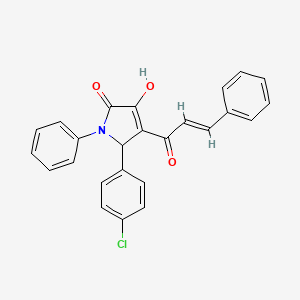![molecular formula C15H18ClNO B5907753 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine](/img/structure/B5907753.png)
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. The compound has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, the compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of various diseases. The compound has also been shown to affect the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the advantages of using 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine in laboratory experiments is its relatively low toxicity. Studies have shown that the compound has low cytotoxicity and does not cause significant damage to normal cells. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has shown promising results in various preclinical studies. However, further research is needed to fully understand its therapeutic potential and mechanism of action. Some of the future directions for research on the compound include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Studies to investigate its potential in the treatment of other diseases, such as diabetes and cardiovascular disease.
3. Development of more efficient synthesis methods to improve its yield and purity.
4. Studies to investigate its potential as a drug delivery system for other therapeutic agents.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in various preclinical studies. The compound has been synthesized using different methods and has been studied for its potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its therapeutic potential and mechanism of action, as well as to develop more efficient synthesis methods and evaluate its safety and efficacy in humans.
合成法
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has been reported in several studies. One of the methods involves the reaction of 1-(3-methylpiperidin-1-yl)propan-2-one with 2-chlorobenzaldehyde in the presence of a base and a catalyst. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-[3-(2-chlorophenyl)acryloyl]-3-methylpiperidine has been studied for its potential therapeutic applications in several fields of medicine. One of the areas of research is in the treatment of cancer. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo.
Another area of research is in the treatment of neurological disorders. Studies have shown that the compound has neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. The compound has also been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-methylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-12-5-4-10-17(11-12)15(18)9-8-13-6-2-3-7-14(13)16/h2-3,6-9,12H,4-5,10-11H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXDBXCYQLUPKR-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCN(C1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)

![2-[2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5907684.png)
![1-(4-chlorophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907688.png)
![3-[(3-hydroxy-2-naphthoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5907701.png)

![ethyl 5-(4-fluorophenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907715.png)
![N'-[(4-iodobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5907725.png)

![1-[3-(2-chlorophenyl)acryloyl]-1H-benzimidazole](/img/structure/B5907736.png)
![ethyl 7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907740.png)
![3-[4-(4-morpholinyl)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5907742.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-methyl-2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5907757.png)
